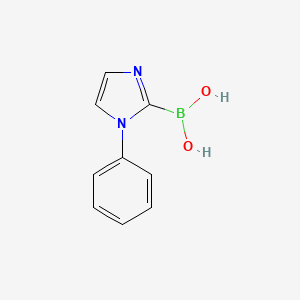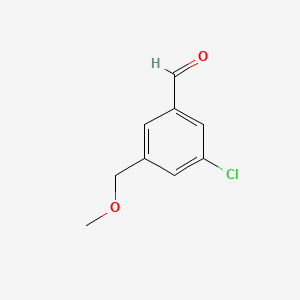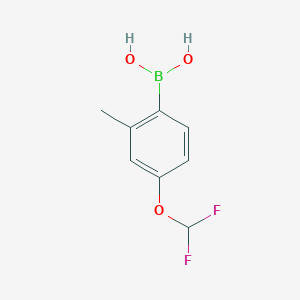
(4-(Difluoromethoxy)-2-methylphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Difluoromethoxy)-2-methylphenyl)boronic acid: is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and versatile applications. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a difluoromethoxy group and a methyl group. It is commonly used in various chemical reactions, particularly in cross-coupling reactions, making it a valuable reagent in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Difluoromethoxy)-2-methylphenyl)boronic acid typically involves the reaction of a suitable precursor with a boron-containing reagent. One common method is the palladium-catalyzed borylation of an aryl halide precursor. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a boron reagent like bis(pinacolato)diboron. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale borylation reactions using similar conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: (4-(Difluoromethoxy)-2-methylphenyl)boronic acid is known to undergo various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a carbon-carbon bond, making it a powerful tool for constructing complex organic molecules.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in cross-coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, and other bases are used to facilitate reactions.
Oxidizing Agents: Hydrogen peroxide, sodium perborate, and other oxidizing agents are used for oxidation reactions.
Major Products:
Cross-Coupling Products: Formation of biaryl compounds or other complex organic molecules.
Phenols: Resulting from the oxidation of the boronic acid group.
Substituted Compounds: Products of nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: (4-(Difluoromethoxy)-2-methylphenyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. It is also used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Biology: In biological research, this compound is used as a building block for the synthesis of biologically active molecules. It can be incorporated into drug candidates and other bioactive compounds to study their effects on biological systems.
Medicine: The compound’s ability to form stable carbon-carbon bonds makes it valuable in medicinal chemistry for the development of new drugs. It is used in the synthesis of potential therapeutic agents targeting various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with unique properties. Its applications extend to electronics, coatings, and other advanced technologies.
Mecanismo De Acción
The mechanism of action of (4-(Difluoromethoxy)-2-methylphenyl)boronic acid in chemical reactions involves the formation of a boron-oxygen bond, which facilitates the transfer of the aryl group to the palladium catalyst in cross-coupling reactions. The difluoromethoxy group can participate in various interactions, influencing the reactivity and selectivity of the compound in different reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
(4-(Trifluoromethoxy)phenyl)boronic acid: Similar in structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
(3,4-Difluorophenyl)boronic acid: Similar in structure but with fluorine atoms in different positions on the phenyl ring.
(4-Methoxyphenyl)boronic acid: Similar in structure but with a methoxy group instead of a difluoromethoxy group.
Uniqueness: (4-(Difluoromethoxy)-2-methylphenyl)boronic acid is unique due to the presence of both a difluoromethoxy group and a methyl group on the phenyl ring. This combination of substituents imparts distinct electronic and steric properties, influencing the compound’s reactivity and selectivity in various chemical reactions. The difluoromethoxy group can enhance the compound’s stability and alter its interaction with catalysts and reagents, making it a valuable reagent in synthetic chemistry.
Propiedades
Fórmula molecular |
C8H9BF2O3 |
|---|---|
Peso molecular |
201.97 g/mol |
Nombre IUPAC |
[4-(difluoromethoxy)-2-methylphenyl]boronic acid |
InChI |
InChI=1S/C8H9BF2O3/c1-5-4-6(14-8(10)11)2-3-7(5)9(12)13/h2-4,8,12-13H,1H3 |
Clave InChI |
QMWRCXCAVRLQFK-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=C(C=C1)OC(F)F)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



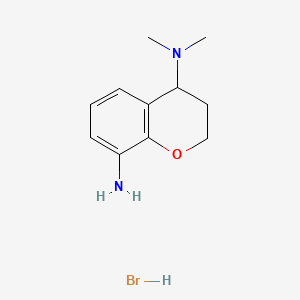

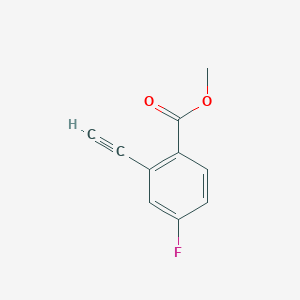
![8-Amino-3-(2,6-dioxopiperidin-3-yl)-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B13453834.png)
![2-Methylimidazo[4,3-b][1,3]thiazole-3-carboxylicacid](/img/structure/B13453839.png)
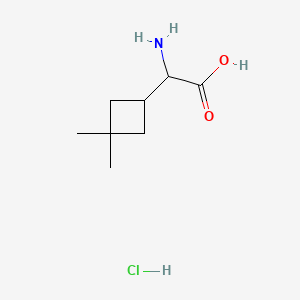
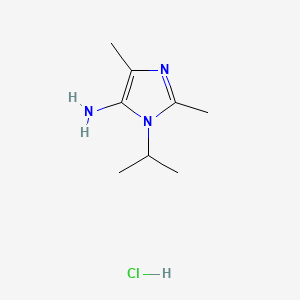
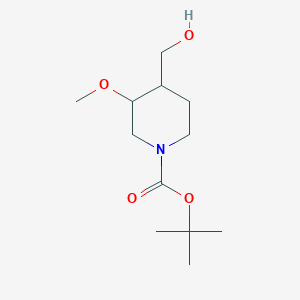
![3-(4-{[(Propan-2-yl)carbamoyl]methyl}piperazin-1-yl)propanoic acid dihydrochloride](/img/structure/B13453858.png)
![3-[(Trimethylsilyl)oxy]benzaldehyde](/img/structure/B13453864.png)
